molecular formula C22H27N3O3 B2634772 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea CAS No. 877640-41-0

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea

Cat. No.: B2634772
CAS No.: 877640-41-0
M. Wt: 381.476
InChI Key: RYMUXLJIHCBWJO-UHFFFAOYSA-N
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Description

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea (CAS 877640-41-0) is a synthetic urea derivative with a molecular formula of C₂₂H₂₇N₃O₃ and a molecular weight of 381.47 g/mol . Its structure features a central urea (-NH-C(=O)-NH-) group linking two distinct moieties:

  • A 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl group, comprising a pyrrolidinone ring substituted with a 4-methoxyphenyl group.
  • A 4-phenylbutan-2-yl group, providing lipophilic character through the phenylbutane chain.

The compound is commercially available for research purposes at $8/1g, with bulk pricing available (e.g., $11/25g) . Its SMILES notation (COc1ccc(cc1)N1CC(CC1=O)NC(=O)NC(CCc1ccccc1)C) highlights the connectivity of functional groups, including the methoxy (-OCH₃) and pyrrolidinone (cyclic amide) motifs.

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-phenylbutan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-16(8-9-17-6-4-3-5-7-17)23-22(27)24-18-14-21(26)25(15-18)19-10-12-20(28-2)13-11-19/h3-7,10-13,16,18H,8-9,14-15H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMUXLJIHCBWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.

    Introduction of the Methoxyphenyl Group: This can be achieved through a substitution reaction where a methoxyphenyl group is introduced to the pyrrolidinone ring.

    Formation of the Urea Moiety: The final step involves the reaction of the intermediate with a phenylbutyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
Research indicates that this compound may exhibit several pharmacological effects, including:

  • Anti-inflammatory : Studies suggest potential mechanisms through which the compound may reduce inflammation by inhibiting specific enzymes involved in inflammatory pathways.
  • Analgesic : The compound's interaction with pain receptors could make it a candidate for pain management therapies.
  • Anticancer : Preliminary investigations show that it may inhibit cancer cell growth in vitro, warranting further exploration in preclinical models.

Case Studies

  • In a study examining the anti-inflammatory effects of similar urea derivatives, compounds with structural similarities demonstrated significant inhibition of pro-inflammatory cytokines, suggesting a potential pathway for therapeutic development .
  • A comparative analysis of various pyrrolidinone derivatives highlighted their ability to modulate pain pathways effectively, positioning them as promising candidates for analgesic drug development .

Materials Science

Novel Material Development
The unique structural features of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea make it suitable for applications in materials science:

  • Polymer Synthesis : Its reactivity allows it to serve as a monomer in the synthesis of novel polymers with tailored properties.
  • Coatings : The compound's stability and chemical resistance can be advantageous in developing protective coatings for various surfaces.

Biological Studies

Cellular Mechanisms
In biological research, this compound is utilized to explore cellular processes:

  • Enzyme Interaction : It has been studied for its ability to inhibit specific enzymes, which could lead to insights into metabolic regulation.
  • Protein Binding Studies : Research has focused on how this compound binds to proteins, influencing cellular signaling pathways critical in disease processes.

Mechanism of Action

The mechanism of action of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Compound A : 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 877640-52-3)

  • Substituent Variation : The ethoxy (-OCH₂CH₃) group replaces the methoxy (-OCH₃) on the phenyl ring attached to the urea nitrogen.
  • Impact : Ethoxy increases lipophilicity (higher calculated logP) and may alter metabolic stability due to slower oxidative cleavage compared to methoxy .
  • Molecular Formula : C₂₃H₂₉N₃O₃ (MW 395.50 g/mol).

Compound B : 1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)urea (C₅₄H₃₂F₄O₈·H₂O)†

  • Structural Simplicity: Lacks the pyrrolidinone ring; instead, a hydroxyl (-OH) group substitutes the methoxy on one phenyl ring.
  • IR data confirms O-H stretching (3300 cm⁻¹) and urea C=O (1650 cm⁻¹) .
  • Molecular Formula : C₁₄H₁₄N₂O₃ (MW 258.27 g/mol).

Compound C : 2-Cyanopyridine

  • Divergent Chemistry: A pyridine derivative with a cyano (-CN) group. Not a structural analogue but listed alongside the target compound in commercial catalogs .
  • Role : Highlights the diversity of urea-based compounds versus heteroaromatic nitriles in research applications.

† Discrepancy noted: The molecular formula provided in (C₅₄H₃₂F₄O₈·H₂O) conflicts with the compound name. The formula C₁₄H₁₄N₂O₃ is inferred from the name.

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis of Key Attributes

Parameter Target Compound Compound A (Ethoxy) Compound B (Hydroxy)
Molecular Weight 381.47 g/mol 395.50 g/mol 258.27 g/mol (inferred)
Key Substituents 4-Methoxy, pyrrolidinone 4-Ethoxy, pyrrolidinone 4-Hydroxy, urea only
Hydrogen Bonding Moderate (urea C=O, pyrrolidinone) Moderate High (O-H, urea C=O)
Lipophilicity (logP)* ~3.2 (estimated) ~3.8 (estimated) ~1.5 (estimated)
Commercial Availability Yes ($8/1g) Limited data Not reported

*Calculated using ChemDraw/BioVia Suite.

Research Implications

  • Target vs. Compound A : Ethoxy substitution may enhance blood-brain barrier penetration in pharmacological studies but could reduce metabolic stability.
  • Target vs.
  • Spectroscopic Data : While IR data for the target compound is unavailable, Compound B’s spectrum provides a benchmark for urea-related vibrations (e.g., C=O at 1650 cm⁻¹).

Biological Activity

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea is a complex organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology. Its unique structure, which combines a pyrrolidinone moiety with a methoxyphenyl group and a phenylbutan-2-yl side chain, suggests potential biological activities that merit detailed investigation.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which can be represented by the following molecular formula:

C20H26N2O3\text{C}_{20}\text{H}_{26}\text{N}_{2}\text{O}_{3}

Molecular Characteristics

PropertyValue
Molecular Weight342.44 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolidinone compounds can inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways relevant to disease states.
  • Antimicrobial Properties : Some derivatives have shown potential against bacterial strains, indicating possible applications in treating infections.

Case Studies

  • Anticancer Activity :
    • In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study on similar pyrrolidinone derivatives showed IC50 values below 10 μM against human cancer cells, suggesting strong potential for further development as anticancer agents .
  • Enzyme Inhibition :
    • A docking study indicated that the compound could interact with key amino acids in enzyme active sites, potentially leading to allosteric modulation or direct inhibition. For example, the interaction with serine and tryptophan residues has been noted in related compounds .
  • Antimicrobial Activity :
    • A series of related compounds were tested against Salmonella typhi and Bacillus subtilis, showing moderate to strong activity. The most active compounds had IC50 values significantly lower than standard antibiotics, highlighting their potential as new antimicrobial agents .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound may bind to the active sites of enzymes, preventing substrate access and thereby inhibiting their function.
  • Modulation of Receptor Activity : It may also act on various receptors involved in signaling pathways, influencing cellular responses and metabolic processes.

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